2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of indole, thiazole, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions
Indole Derivative Preparation: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Carboxamide Group Introduction: The final step involves the acylation of the amine group with an appropriate acyl chloride or anhydride to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings are known to interact with various enzymes and receptors, potentially inhibiting or activating their functions . This can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and benzothiazole have similar thiazole rings and are known for their biological significance.
Uniqueness
What sets 2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide apart is the combination of indole, thiazole, and carboxamide groups in a single molecule. This unique structure allows it to interact with multiple biological targets and exhibit a wide range of activities .
Properties
Molecular Formula |
C22H20N4O2S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H20N4O2S/c1-14-20(21(28)25-18-8-9-19-17(12-18)10-11-23-19)29-22(24-14)26(15(2)27)13-16-6-4-3-5-7-16/h3-12,23H,13H2,1-2H3,(H,25,28) |
InChI Key |
DBGGABYBCVHVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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